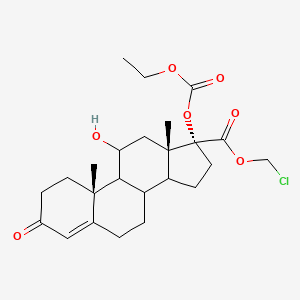
1,2-Dihydro Loteprednol etabonate
Vue d'ensemble
Description
1,2-Dihydro Loteprednol etabonate is a synthetic corticosteroid used primarily in ophthalmic applications. It is a derivative of prednisolone and is designed to reduce inflammation with minimal side effects. This compound is known for its anti-inflammatory properties and is used to treat various eye conditions, including allergic conjunctivitis, uveitis, and post-operative inflammation .
Analyse Biochimique
Biochemical Properties
1,2-Dihydro Loteprednol Etabonate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to glucocorticoid receptors, which are part of the steroid receptor superfamily. Upon binding, it forms a receptor-ligand complex that translocates to the nucleus and interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of specific genes involved in inflammatory and immune responses .
Cellular Effects
This compound exerts its effects on various cell types, including epithelial cells, fibroblasts, and immune cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). Additionally, it reduces the expression of adhesion molecules, thereby decreasing leukocyte infiltration into inflamed tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to glucocorticoid receptors, leading to the activation or repression of target genes. This binding results in the inhibition of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids. Consequently, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced. Additionally, it induces the expression of anti-inflammatory proteins like lipocortin-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and rapid metabolism into inactive metabolites, which minimizes long-term side effects. Studies have shown that its anti-inflammatory effects are sustained for a significant period, but the compound is quickly deactivated once it reaches the systemic circulation . This rapid deactivation contributes to its high therapeutic index and low risk of systemic side effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation without causing significant adverse effects. At higher doses, it may lead to toxic effects such as increased intraocular pressure and cataract formation. Threshold effects have been observed, indicating that there is a dosage range within which the compound is both safe and effective .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in ocular tissues and, to a lesser extent, in the liver. The primary metabolic pathway involves hydrolysis to form inactive metabolites, such as Δ1-cortienic acid and Δ1-cortienic acid etabonate. These metabolites are then further processed and excreted .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to preferentially distribute into the cellular components of blood when administered topically. The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes easily. Transporters and binding proteins may also play a role in its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It primarily localizes to the cytoplasm, where it binds to glucocorticoid receptors. Upon activation, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro Loteprednol etabonate involves multiple steps, starting from prednisoloneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and chlorination reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro Loteprednol etabonate undergoes several types of chemical reactions, including:
Oxidation: Conversion to its oxidized form.
Reduction: Reduction of the carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are often used in further synthetic applications or as intermediates in pharmaceutical formulations .
Applications De Recherche Scientifique
1,2-Dihydro Loteprednol etabonate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of corticosteroid chemistry and synthesis.
Biology: Investigated for its effects on cellular inflammation and immune response.
Medicine: Widely used in ophthalmology for the treatment of inflammatory eye conditions.
Industry: Employed in the formulation of ophthalmic suspensions and gels
Mécanisme D'action
The mechanism of action of 1,2-Dihydro Loteprednol etabonate involves binding to specific intracellular glucocorticoid receptors. This binding leads to the modulation of gene expression, resulting in the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators. The compound specifically induces the production of phospholipase A2 inhibitory proteins, which reduce the release of arachidonic acid and subsequently decrease the synthesis of prostaglandins and leukotrienes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: The parent compound from which 1,2-Dihydro Loteprednol etabonate is derived.
Dexamethasone: Another corticosteroid with similar anti-inflammatory properties.
Fluorometholone: Used in ophthalmic applications for its anti-inflammatory effects
Uniqueness
This compound is unique due to its design as a “soft drug,” which means it is active at the site of application and rapidly metabolized into inactive forms, minimizing systemic side effects. This property makes it particularly suitable for ophthalmic use, where localized action with minimal systemic absorption is desired .
Propriétés
IUPAC Name |
chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXSPBAHVGOKO-QMVKLYBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the research paper utilize 1,2-Dihydro Loteprednol Etabonate?
A1: The research paper focuses on developing a robust and stability-indicating HPLC method for quantifying Loteprednol Etabonate in ophthalmic suspensions []. this compound is identified as one of the potential impurities studied for separation from Loteprednol Etabonate during the method development and validation process []. The successful separation ensures accurate quantification of Loteprednol Etabonate and confirms the method's reliability for quality control and stability assessments.
Q2: What analytical techniques were employed to study this compound in this research?
A2: The researchers used High-Performance Liquid Chromatography (HPLC) to separate and detect this compound from Loteprednol Etabonate and other impurities []. They meticulously optimized the HPLC method, employing a C8 column and a gradient elution system with a mobile phase consisting of formic acid in water and methanol []. This approach allowed them to achieve distinct separation and accurate quantification of the target compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


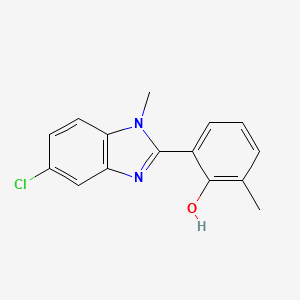
![Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B1436722.png)
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]](/img/structure/B1436725.png)
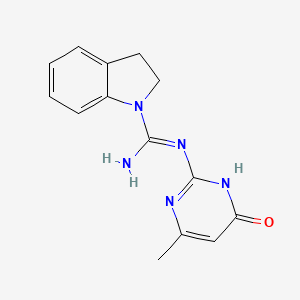
![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436730.png)
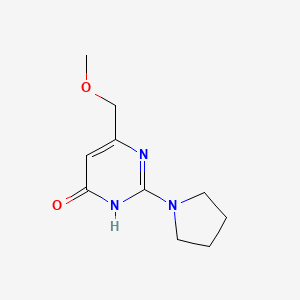
![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1436732.png)
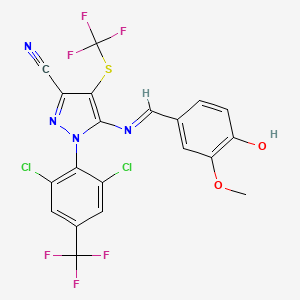
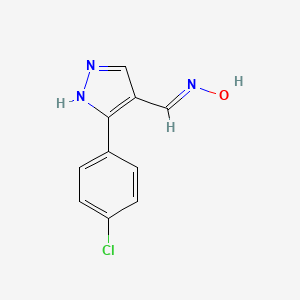
![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)
![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)
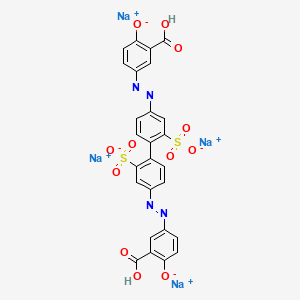

![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)
